Its importance in scientific research stems from its presence in various biologically active compounds, making it a valuable pharmacophore in drug discovery. Notably, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have shown promising results as potential therapeutic agents for various diseases, including HIV, Alzheimer's disease, and vertigo. [, , , , , , , ]
5,6,7,8-Tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound characterized by a naphthyridine core structure. It belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural similarity to various biologically active molecules.
Source: The compound can be synthesized through various chemical methods, which have been extensively studied in the literature.
Classification: 5,6,7,8-Tetrahydro-1,6-naphthyridine is classified as a saturated naphthyridine derivative. It is part of the broader category of nitrogen-containing heterocycles, which are pivotal in pharmaceutical development.
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through several routes:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize byproducts. The use of catalysts and advanced purification techniques like chromatography is common to ensure the purity of the final product.
5,6,7,8-Tetrahydro-1,6-naphthyridine features a bicyclic structure consisting of a six-membered ring containing nitrogen atoms at positions 1 and 6. The molecular formula is , with a molecular weight of approximately 162.19 g/mol.
This representation highlights the bicyclic nature of the compound with nitrogen atoms integrated into the ring structure.
5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions that modify its functional groups:
The specific reagents and conditions used in these reactions dictate the products formed. For example:
The mechanism of action for 5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with biological targets within cells:
Relevant data indicates that these properties are crucial for its application in various fields including medicinal chemistry and materials science.
5,6,7,8-Tetrahydro-1,6-naphthyridine has several significant applications:
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine historically relied on Pictet-Spengler cyclization, where pyridinylethylamine derivatives underwent acid-catalyzed condensation with carbonyl compounds. This method suffered from severe limitations, including poor regiocontrol (yielding mixtures of 1,6- and 1,7-regioisomers), cryogenic conditions (-40°C), and mandatory late-stage resolution via chiral HPLC due to racemization issues. The original medicinal chemistry route to TAK-828F exemplified these drawbacks, achieving only 3.6% yield over 12 steps while requiring hazardous reagents like hydrazine and stoichiometric silver carbonate for methyl ether remediation [1].
Alternative approaches utilized bromopicoline precursors (e.g., 3-bromo-4-methylpyridine) via directed ortho-metalation. Lithium bis(trimethylsilyl)amide-mediated deprotonation followed by dimethyl carbonate quench installed ester functionalities, which were reduced to alcohols using LiAlH₄ at -78°C (43–78% yield). Subsequent Mitsunobu reactions with phthalimide introduced nitrogen, and Stille coupling with ethoxyvinylstannane installed acyl groups. Acid-mediated deprotection/cyclization then furnished dihydronaphthyridines, reduced to target tetrahydronaphthyridines using NaBH₄. Though scalable, this sequence required chromatographic separations and yielded epimeric mixtures (e.g., 1.7:1 cis:trans ratio for 7a) [3].
Table 1: Comparison of Traditional Synthetic Approaches
Method | Key Steps | Yield (%) | Limitations | |
---|---|---|---|---|
Pictet-Spengler | Cyclization of pyridinylethylamines | 3.6 (12 steps) | Cryogenic temps, racemization, silver reagents | |
Bromopicoline Functionalization | Metalation, Mitsunobu, Stille coupling | 43-78 (reduction) | Epimer mixtures, chromatography required | |
Naphthyridinium Reduction | Hydrogenation of 1,6-naphthyridinium salts | Moderate | Expensive precursors, limited substituents | [7] |
Enantioselective synthesis of C6-chiral tetrahydronaphthyridines was revolutionized by ruthenium-catalyzed transfer hydrogenation. High-throughput screening identified chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (Catalyst 30) as optimal for reducing dihydronaphthyridine 17. Under optimized conditions (HCO₂H/Et₃N, DMF, rt), this transformation achieved >99.9% ee and quantitative conversion. The chiral N-sulfonylated diamine ligand enforced facial selectivity via η⁶-arene coordination and formate-assisted hydride transfer, establishing the stereogenic center essential for RORγt inverse agonist activity in TAK-828F [1].
The hydrogenated product 16 underwent Boc protection followed by crystallization-driven enantiopurity upgrade, eliminating chromatographic purification. This approach contrasted sharply with earlier non-stereoselective Pictet-Spengler routes, enabling >25% overall yield improvement in TAK-828F synthesis. The methodology’s robustness was demonstrated in multi-kilogram campaigns, with residual ruthenium controlled to <10 ppm by chelating resin treatment [1] [8].
A breakthrough in atom-economical vinylation emerged through palladium-catalyzed coupling of chloropyridines with ethylene gas. Traditional methods employed potassium vinyltrifluoroborate, yielding vinylpyridine 19 but generating corrosive, stoichiometric waste. High-throughput ligand screening identified DPEphos [bis(2-diphenylphosphinophenyl)ether] as optimal for ethylene-based vinylation, achieving 94.5% yield of 23 under mild conditions (PdCl₂/DPEphos, K₂CO₃, ethylene balloon). This represented the first successful Heck-type vinylation of chloropyridines with gaseous ethylene, bypassing expensive/stochastic vinyl sources [1].
Table 2: Ligand Screening for Ethylene-Based Vinylation of Chloropyridine
Entry | Catalyst System | HPLC Area % (Product) | |
---|---|---|---|
1 | PdCl₂/(p-Tol)₃P | 53.6 | |
3 | Pd(OAc)₂/Xantphos | 70.7 | |
5 | PdCl₂/DPEphos | 94.5 | [1] |
Cyclization was achieved via an unprecedented ammonia-mediated ring closure of 2-vinyl-3-acylpyridine 19. Heating 19 in methanolic NH₃ (7N, 100°C) triggered conjugate addition followed by 6-endo-trig cyclization, delivering dihydronaphthyridine 17 in 79% assay yield. Minor oxidation to aromatized byproduct 26 occurred under aerobic conditions but was removed during aqueous workup. This method avoided the harsh acids and activated substrates required in Pictet-Spengler chemistry, accommodating electron-deficient pyridines [1].
Tandem methodologies consolidated multiple bond-forming events into single operations. The hydroamination/cyclization cascade of vinyl acylpyridine 19 exemplified this strategy, where dissolved ammonia served as both nucleophile and base. This one-pot sequence constructed the naphthyridine core while installing the C6-carboxamide, reducing the longest linear sequence for TAK-828F from nine to six steps. Key to success was pressurized ammonia delivery (5 bar) and temperature control (100°C), suppressing imine hydrolysis while promoting annulation [1].
Complementary approaches employed cobalt-catalyzed [2+2+2] cyclizations of diynes and nitriles under microwave irradiation. Though applicable to tetrahydro-1,6-naphthyridines, this method required specialized alkynyl precursors and gave variable regioselectivity with alkylnitriles. The ammonia-mediated cascade remained superior for pharmaceutical manufacturing due to lower catalyst loadings and avoidance of microwave dependency [3].
Regioselective derivatization leveraged the differential reactivity of the naphthyridine ring positions:
C3 Functionalization: Directed ortho-metalation of Boc-protected tetrahydronaphthyridine permitted bromination at C3 using Br₂ or NBS. The resulting 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 625100-00-7) served as a cross-coupling hub for Suzuki-Miyaura and Buchwald-Hartmann reactions, introducing aryl, heteroaryl, or amino groups. This position tolerated organometallic addition without epimerization at C6 [4] [7].
C2 Chlorination: Electrophilic chlorination at C2 employed POCl₃ or SO₂Cl₂, yielding 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 766545-20-4). The chloride acted as a leaving group for SNAr reactions with amines, though competing N-alkylation required protecting group strategies [6].
C5 Alkylation: Enolates derived from C5-methyl derivatives (e.g., 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride) underwent aldol or alkylation reactions. Deprotonation with LDA at -78°C followed by electrophile quench introduced substituents while maintaining stereochemical integrity at C6. This enabled access to quaternary centers critical for modulating bioactivity [7] [8].
Table 3: Regioselective Functionalization Sites and Applications
Position | Reagent | Product | Applications | |
---|---|---|---|---|
C3 | Br₂, NBS | 3-Bromo derivatives (e.g., CAS 625100-00-7) | Cross-coupling for biaryl motifs | |
C2 | POCl₃, SO₂Cl₂ | 2-Chloro derivatives (e.g., CAS 766545-20-4) | SNAr for aminopyridines | |
C5 | LDA/Electrophile | 5-Alkylated analogs | Quaternary center construction | [4] [6] [7] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7